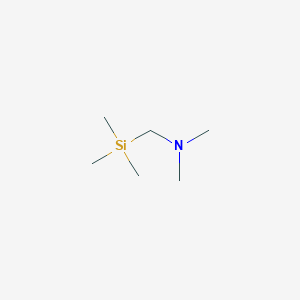
N,N-Dimethylformamide-carbonyl-13C
Overview
Description
“N,N-Dimethylformamide-carbonyl-13C” is the isotope form of N,N-Dimethylformamide . It can be used as an analyte to analyze and prepare dinuclear (phenyl) gold (I) biphenyl diisocyanate complexes and their solvents in response to photoluminescence in physical, engineering, or chemical processes .
Synthesis Analysis
The synthesis of “N,N-Dimethylformamide-carbonyl-13C” involves complex chemical processes . For instance, it has been used as a cofactor for enzymic oxidation of brassinin, which allows the transformation of the dithiocarbamate group into an aldehyde equivalent .Molecular Structure Analysis
“N,N-Dimethylformamide-carbonyl-13C” forms a Van der Waals complex with electron-deficient fluorinated aromatic rings. This complex evolves under light toward a charge transfer complex stabilized by ammonium formate .Chemical Reactions Analysis
“N,N-Dimethylformamide-carbonyl-13C” participates in various chemical reactions. For example, it has been used in the cyanation of benzenes . It also plays a role in the transformation of the dithiocarbamate group into an aldehyde equivalent .Physical And Chemical Properties Analysis
“N,N-Dimethylformamide-carbonyl-13C” has a molecular weight of 74.09 . It has a refractive index of 1.429 (lit.) . Its boiling point is 153 °C (lit.) and its melting point is -61 °C (lit.) . The density of “N,N-Dimethylformamide-carbonyl-13C” is 0.957 g/mL at 25 °C .Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, N,N-Dimethylformamide-carbonyl-13C is a valuable NMR standard due to its carbon-13 enrichment. It provides a reference point for chemical shift calibration and is used to study the solvent effects on NMR spectra, which is essential for structural elucidation of organic compounds.
Each of these applications demonstrates the versatility and importance of N,N-Dimethylformamide-carbonyl-13C in scientific research, offering unique insights into various fields of study .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480214 | |
| Record name | N,N-Dimethylform-13C-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide-carbonyl-13C | |
CAS RN |
32488-43-0 | |
| Record name | N,N-Dimethylform-13C-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-43-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N-Dimethylformamide-carbonyl-13C in the synthesis of Porphobilinogen-11-13C?
A1: N,N-Dimethylformamide-carbonyl-13C acts as a labeled formylating agent in the Vilsmeier-Haak reaction. [] This reaction introduces a formyl group (-CHO) to the starting material, benzyl 3-(β-methoxycarbonylethyl)-4-(methoxycarbonylmethyl)-2-pyrrolecarboxylate. The 13C label on the carbonyl carbon of N,N-Dimethylformamide-carbonyl-13C is incorporated into the product, ultimately yielding Porphobilinogen-11-13C. This labeled Porphobilinogen can be a valuable tool for metabolic studies and other research applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)




